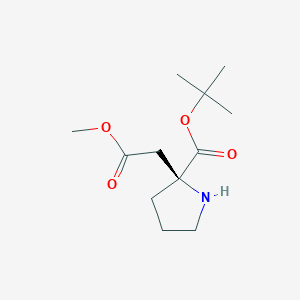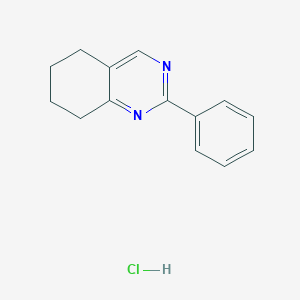
2-Phenyl-5,6,7,8-tetrahydroquinazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5,6,7,8-tetrahydroquinazoline hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. Quinazolines are nitrogen-containing heterocyclic compounds that have been widely studied for their diverse biological activities. This compound, in particular, has shown promise in various scientific research applications due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline hydrochloride typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields. The process is relatively straightforward and involves the following steps :
Preparation of α-aminoamidines: These are synthesized from the corresponding amines and formamides.
Reaction with bis-benzylidene cyclohexanones: The α-aminoamidines are then reacted with bis-benzylidene cyclohexanones in the presence of a suitable catalyst to form the desired quinazoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydroquinazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or nucleophiles (e.g., NaOH, NH₃) in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, reduction may yield dihydroquinazolines, and substitution reactions may yield various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antitubercular and antidiabetic activities.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazoline hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), which are essential for the survival of Mycobacterium tuberculosis . Additionally, it has shown high inhibition activity against β-glucosidase, suggesting its potential use in the treatment of diabetes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5,6,7,8-tetrahydroquinoxaline: This compound is structurally similar and has been studied for its potential as a P2X1-purinoceptor antagonist.
Quinazolinone derivatives: These compounds share the quinazoline core structure and have been studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
2-Phenyl-5,6,7,8-tetrahydroquinazoline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which may influence its solubility and bioavailability. Its potential as an enzyme inhibitor and its promising biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroquinazoline;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14;/h1-3,6-7,10H,4-5,8-9H2;1H |
InChI Key |
QNKULLRKXVDTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



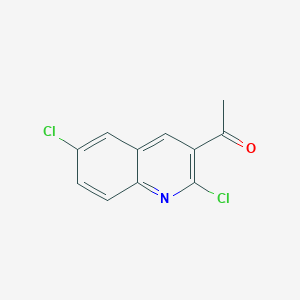
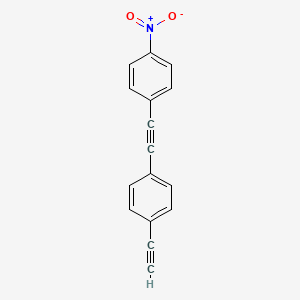
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
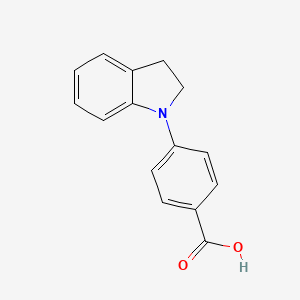

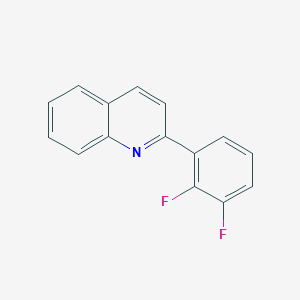

![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)


![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868273.png)
![5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B11868276.png)
